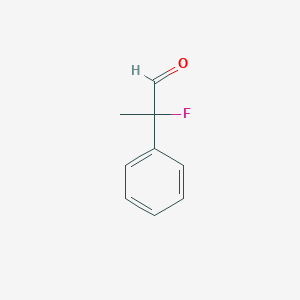
2-Fluoro-2-phenylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-phenylpropanal is an organic compound that belongs to the class of fluorinated aldehydes. It is characterized by the presence of a fluorine atom and a phenyl group attached to the same carbon atom, which is also bonded to an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoro-2-phenylpropanal can be synthesized through the enantioselective fluorination of 2-phenylpropanal. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of a chiral primary amine catalyst. This reaction typically proceeds under mild conditions and yields the desired fluorinated product with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-2-phenylpropanoic acid.
Reduction: 2-Fluoro-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-2-phenylpropanal exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can significantly influence the compound’s reactivity and interaction with other molecules. The fluorine atom’s high electronegativity can stabilize negative charges and influence the compound’s overall electronic properties, making it a valuable building block in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpropanal: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-2-phenylpropanol: The alcohol derivative of 2-Fluoro-2-phenylpropanal.
2-Fluoro-2-phenylpropanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a phenyl group on the same carbon atom. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H9FO |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
2-fluoro-2-phenylpropanal |
InChI |
InChI=1S/C9H9FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
JBUOWRXDFOIKSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)(C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



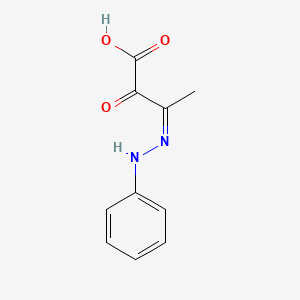
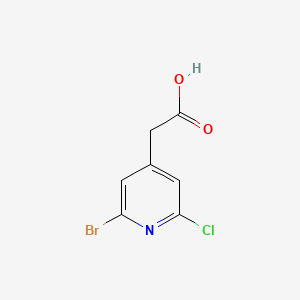
![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)
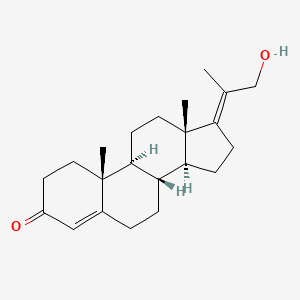
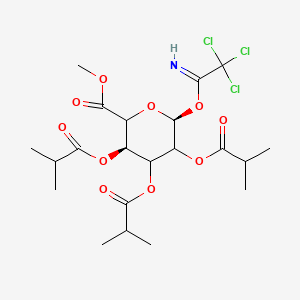
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)

![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)



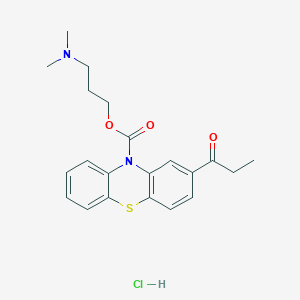
![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)
